molecular formula C12H16ClN3 B1474554 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine CAS No. 1702977-61-4

2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine

Cat. No. B1474554
CAS RN: 1702977-61-4
M. Wt: 237.73 g/mol
InChI Key: MWXRBXOBUOGPHO-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine (2CNE) is a synthetic compound of the pyrimidine family, first synthesized in 1988 by a team of researchers at the University of Tokyo. It is a colorless crystalline solid with a molecular weight of 217.7 g/mol and a melting point of 214-216°C. 2CNE is a promising compound for laboratory research, due to its high selectivity and reactivity.

Mechanism of Action

2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine is an electron-deficient compound, meaning that it is capable of forming strong bonds with other molecules. This makes it useful for the synthesis of novel compounds with potential therapeutic applications. It has also been found to have a strong affinity for metals, making it useful for the synthesis of novel materials with potential applications in energy storage, electronics, and aerospace.
Biochemical and Physiological Effects
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been found to be non-toxic in laboratory tests, and has not been found to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has several advantages for laboratory experiments. It is highly reactive, meaning that it can be used to synthesize a wide variety of compounds. It is also highly selective, meaning that it can be used to synthesize compounds with specific properties. Furthermore, it is non-toxic, making it safe to use in laboratory experiments.
However, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine does have some limitations for laboratory experiments. It is not very soluble in water, meaning that it cannot be used in aqueous solutions. Furthermore, it is not very stable, meaning that it must be stored in an inert atmosphere.

Future Directions

The potential applications of 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine in laboratory research are vast. It could be used to synthesize novel compounds for the treatment of various diseases, as well as novel materials with potential applications in energy storage, electronics, and aerospace. Additionally, it could be used to develop new methods for synthesizing compounds with specific properties. Finally, it could be used to develop new techniques for synthesizing compounds in an efficient and cost-effective manner.

Scientific Research Applications

2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used in a variety of laboratory research applications, including medicinal chemistry, drug discovery, and materials science. In the field of medicinal chemistry, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In the field of drug discovery, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used as a scaffold for the synthesis of novel compounds for the treatment of various diseases. In materials science, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used as a building block for the synthesis of novel materials with potential applications in energy storage, electronics, and aerospace.

properties

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c13-12-15-9-7-11(16-12)14-8-6-10-4-2-1-3-5-10/h4,7,9H,1-3,5-6,8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXRBXOBUOGPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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